molecular formula C3H5N3S B12290068 2-(Carbamimidoylsulfanyl)acetonitrile CAS No. 344328-94-5

2-(Carbamimidoylsulfanyl)acetonitrile

Cat. No.: B12290068
CAS No.: 344328-94-5
M. Wt: 115.16 g/mol
InChI Key: OTRRKMLWFXJTKO-UHFFFAOYSA-N
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Description

2-(Carbamimidoylsulfanyl)acetonitrile is a chemical compound with the molecular formula C3H5N3S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a carbamimidoyl group attached to a sulfanyl acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamimidoylsulfanyl)acetonitrile typically involves the reaction of cyanomethyl isothiourea with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamimidoylsulfanyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Carbamimidoylsulfanyl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Carbamimidoylsulfanyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-(Cyanomethylthio)guanidine
  • 2-(Cyanomethylthio)urea
  • 2-(Cyanomethylthio)thiourea

Comparison: 2-(Carbamimidoylsulfanyl)acetonitrile is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in various reactions. Its unique properties make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

cyanomethyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-1-2-7-3(5)6/h2H2,(H3,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRRKMLWFXJTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305625
Record name Cyanomethyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344328-94-5
Record name Cyanomethyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344328-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanomethyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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